molecular formula C15H12N4O3 B2984888 N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide CAS No. 331653-56-6

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B2984888
CAS No.: 331653-56-6
M. Wt: 296.286
InChI Key: GFAUQDNFBMSGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide is a synthetic benzimidazole derivative of significant interest in chemical and pharmacological research . The compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused to a 4-nitrobenzamide group via a methylene linker . This structure is closely related to other documented nitrobenzene-substituted benzimidazoles, which have been structurally characterized and shown to exhibit nearly coplanar aromatic ring systems, a feature that can influence molecular packing and intermolecular interactions in the solid state . The benzimidazole nucleus is a common structural component in numerous clinically used drugs, including omeprazole (anti-ulcer), albendazole (anthelmintic), and telmisartan (antihypertensive), underscoring its broad utility . As part of this compound class, this compound serves as a valuable intermediate or precursor for synthesizing more complex molecules, particularly in developing ligands for metal complexes . Its electron-withdrawing nitro group can modulate the electronic properties of the molecule, enhancing its ability to coordinate with transition metal ions to form stable complexes, which are investigated for their catalytic activity and potential antimicrobial or anticancer properties . Researchers utilize this compound primarily in hit-to-lead optimization campaigns, leveraging its rigid, planar structure to probe active sites in biological targets. The synthesis typically involves the condensation of 2-(aminomethyl)benzimidazole with 4-nitrobenzoyl chloride, or related derivatives . This product is intended for research and further chemical derivation exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAUQDNFBMSGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-nitrobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzimidazole moiety is introduced to the benzamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The benzimidazole moiety can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed:

    Reduction: Formation of N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents introduced.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide and related benzimidazole derivatives have various applications in chemistry, biology, medicine, and industry. Benzimidazole derivatives have been investigated for their potential as antimicrobial, anticancer, antiprotozoal, antimycobacterial, antimicrobial, antifungal, anthelmintic, antitumoral, antioxidant, analgesic, anti-inflammatory, antihypertensive, and vasorelaxant agents . They are also utilized in the development of new materials and as precursors for the synthesis of functionalized benzimidazole derivatives.

Scientific Research Applications

  • Chemistry N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry. Metal complexes containing benzimidazoles are synthesized for their optical properties and are used as precursors to nanomaterials .
  • Biology This compound is investigated for its potential as an antimicrobial and anticancer agent because of its ability to interact with biological targets.
  • Medicine It is explored for potential therapeutic effects, particularly in treating diseases like cancer and infections. Certain benzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . Some derivatives also act as inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), a target for treating inflammatory diseases and pain .
  • Industry It is utilized in developing new materials and as a precursor for synthesizing functionalized benzimidazole derivatives.

Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially providing hypoglycemic effects.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This leads to the disruption of essential cellular functions and ultimately results in the death of the microorganism . The nitro group can also undergo reduction within the microbial cells, generating reactive intermediates that cause further damage to cellular components .

Comparison with Similar Compounds

a. N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Structure : Features a bulky diphenylethyl group instead of the benzimidazolylmethyl substituent.
  • Synthesis : Synthesized via solvent-free ball milling, emphasizing eco-friendliness and scalability .
  • Applications: Serves as a model for mechanochemical synthesis but lacks the benzimidazole’s pharmacological backbone .

b. N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Contains a 3-chlorophenethyl group, introducing halogen-mediated electronic effects.
  • Synthesis : Prepared via the Schotten–Baumann reaction, a rapid amide-bond formation method .
  • Properties : The chlorine atom enhances lipophilicity and may improve membrane permeability. Unlike the target compound, it lacks the benzimidazole ring, limiting its interaction with DNA or enzyme active sites.
  • Applications : Acts as an intermediate for neurokinin-2 antagonists and antitumor agents .

c. N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide

  • Structure : Substitutes the nitro group with bromine and uses an ethyl linker.
  • The ethyl spacer offers greater conformational flexibility than the methylene group .

Pharmacological Analogues

a. (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides

  • Structure : Incorporates a hydrazide linkage and halogenated benzylidene groups.
  • Halogens (e.g., Cl, F) improve antimicrobial activity but may elevate toxicity risks .

b. Piperidin-4-imine Derivatives (e.g., PB6)

  • Structure : Combines benzimidazolylmethyl with a piperidin-4-imine and fluoroaniline.
  • Properties : The piperidine ring introduces basicity, improving solubility in physiological pH. MIC values (6.25–50 µg/mL) indicate moderate antitubercular activity, comparable to pyrazinamide .
  • Applications : Highlights the benzimidazole’s role in enhancing antitubercular efficacy .

Physicochemical and ADME Properties

Compound Topological Polar Surface Area (Ų) Aqueous Solubility (mg/mL) Rotatable Bonds Lipinski Compliance References
N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide* ~100 (estimated) Low (nitro group) 5 Yes
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide 120–150 0.01–0.05 6–8 Marginal
PB6 (Piperidin-4-imine derivative) ~90 Moderate 4 Yes

*Estimated based on structural analogs.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is a benzimidazole derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its unique structural features, which enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3C_{11}H_{10}N_{4}O_{3} with a molecular weight of approximately 284.27 g/mol. The compound features a benzimidazole moiety, characterized by a fused benzene and imidazole ring, and a nitro group at the para position of the benzamide, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression, influencing pathways related to cell proliferation and survival . Additionally, its ability to bind to various enzymes suggests potential applications in treating conditions such as inflammation and cancer.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The nitro group enhances its reactivity, contributing to its efficacy in inhibiting microbial growth.

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to inhibit the proliferation of cancer cells, particularly in breast cancer models. For example, research indicates that similar benzimidazole derivatives can effectively target cancer cell lines such as MDA-MB-231, demonstrating a potential for further development as anticancer therapeutics .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, cell viability assays revealed a dose-dependent decrease in cell proliferation among treated cancer cell lines .
  • Antimicrobial Tests : Laboratory tests indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, indicating its role as an inhibitor of key enzymes involved in disease processes .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamideSimilar framework with methyl substitutionEnhanced lipophilicity
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamideAdditional phenyl groupPotentially increased receptor selectivity
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamideFluorinated derivativeImproved metabolic stability

This table highlights the structural variations among compounds related to this compound, which may influence their respective biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 1H-benzimidazol-2-ylmethanamine) reacts with 4-nitrobenzoyl chloride in dichloromethane (DCM) or similar aprotic solvents. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 30–60 minutes, followed by sequential washing with dilute HCl, Na₂CO₃, and brine. Purification is achieved via short-column chromatography using neutral Al₂O₃, yielding >85% purity . Key parameters include stoichiometric control (1:1 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the amide bond formation and aromatic substitution patterns. For example, the amide proton (NH) typically appears as a triplet at δ ~8.95 ppm (J = 5.6 Hz), while nitrobenzamide aromatic protons show AA’BB’ splitting at δ 8.40–8.13 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 305.0683) and fragmentation pathways (e.g., cleavage of the amide bond to yield ions at m/z 150 and 167) .
  • UV-Vis Spectroscopy : Identifies π→π* transitions of the nitrobenzamide moiety (λmax ~239–290 nm), useful for quantifying solubility in polar solvents .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Replace DCM with THF or DMF to enhance solubility of intermediates, reducing side products like unreacted acyl chloride.
  • Base Optimization : Substitute TEA with stronger bases (e.g., DBU) to accelerate reaction kinetics, particularly for sterically hindered amines .
  • Temperature Control : Mild heating (40–50°C) can improve reaction rates without promoting decomposition .
  • Chromatography : Use gradient elution (e.g., chloroform/diethyl ether/n-hexane) to resolve co-eluting impurities .

Q. What methods are used to assess purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC with PDA Detection : Employ a C18 column (MeCN:H₂O mobile phase) to quantify impurities (<2% area).
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks; monitor degradation via NMR for nitro group reduction or hydrolysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) to guide storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins. The nitro group’s dipole moment may enhance π-stacking in hydrophobic pockets .

Q. What are the degradation pathways under analytical conditions (e.g., ESI-MS)?

  • Methodological Answer :

  • Fragmentation Analysis : Under ESI-MS, the amide bond cleaves to form (4-nitrobenzylidyne)oxonium (m/z 150) and 4-nitrobenzamidic (m/z 167) ions. Secondary pathways involve HCl elimination from chlorophenyl fragments, yielding C₈H₇+ (m/z 103) .
  • Radical Stability : The nitro group’s resonance stabilization reduces NO• radical loss, but prolonged ionization may induce N-rearrangements. Use tandem MS/MS to map degradation intermediates .

Q. How can this compound be applied in material science (e.g., polymer synthesis)?

  • Methodological Answer :

  • Polyamide Precursor : Incorporate into sulfone-sulfide-amide diamines for high-temperature polymers. React with bis(4-chlorophenyl)sulfone and K₂CO₃ to form thermally stable backbones (Td₅% >400°C) .
  • Crosslinking Agent : Utilize the benzimidazole’s H-bonding capacity to enhance mechanical strength in epoxy resins .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for neurokinin-2 receptor assays) and buffer conditions (pH 7.4, 37°C) .
  • Batch Analysis : Compare impurity profiles (e.g., residual solvents) via GC-MS to rule out batch-specific artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, controlling for variables like incubation time .

Safety and Mechanistic Considerations

Q. What mutagenicity risks are associated with the nitro group?

  • Methodological Answer :

  • Ames Test : Evaluate nitroreductase-mediated mutagenicity in Salmonella strains TA98/TA100. Nitro groups can form genotoxic aryl nitrenium ions; mitigate risk by introducing electron-donating substituents (e.g., -OCH₃) .
  • QSAR Modeling : Use tools like Derek Nexus to predict toxicity thresholds and guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.